![molecular formula C19H22N6O3S B2774364 4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide CAS No. 946308-34-5](/img/structure/B2774364.png)
4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Glibenclamide in Cerebral Ischemia and Stroke
Glibenclamide has shown promising results in studies focusing on cerebral ischemia and stroke, leveraging its mechanism to block specific channels related to edema formation and secondary hemorrhage. Research highlights its potential in reducing brain swelling, infarct volume, and improving neurological functions in rat models. These findings suggest a translational research avenue for studying glibenclamide in human patients with ischemic stroke, providing a foundation for its application beyond diabetes treatment into neuroprotective strategies (Simard et al., 2014).
Sulfonamides and Patent Review (2008 – 2012)
Sulfonamides have a broad spectrum of clinical applications, from diuretics and carbonic anhydrase inhibitors (CAIs) to antiepileptics and anticancer drugs. The review of scientific and patent literature over four years shows the expansion of sulfonamide applications, especially as antiglaucoma agents and in cancer treatment. The development of new sulfonamides targeting specific disease mechanisms illustrates the versatility of this chemical group in drug development and the ongoing need for novel therapeutic agents (Carta et al., 2012).
DNA Minor Groove Binders
The study of Hoechst 33258 and its analogs, which bind to the minor groove of DNA, showcases the potential application of benzimidazole derivatives in cell biology, radioprotection, and as topoisomerase inhibitors. This research area exemplifies how modifications to the chemical structure of known molecules can lead to new applications in both research and therapeutic contexts, including drug design based on DNA interaction mechanisms (Issar & Kakkar, 2013).
Practical Synthesis and Environmental Applications
The development of practical synthesis methods for compounds like 5,5′-Methylene-bis(benzotriazole) underscores the importance of green chemistry in creating environmentally benign processes. Such research not only facilitates the production of valuable chemicals but also contributes to reducing the environmental impact of chemical synthesis, showcasing the application of sulfonyl and benzamide derivatives in addressing ecological concerns (Gu et al., 2009).
Sulfonamide Inhibitors and Their Broad Impact
Sulfonamide inhibitors have been studied for their antibacterial properties and their potential in treating a wide range of diseases, including viral infections, cancer, and Alzheimer’s disease. The exploration of sulfonamides as inhibitors highlights their significant role in medicinal chemistry, offering insights into their mechanism of action and potential for developing new therapeutic agents (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-3-24(4-2)29(27,28)17-12-10-15(11-13-17)19(26)20-14-18-21-22-23-25(18)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZROZRKXCPHMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)
![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)
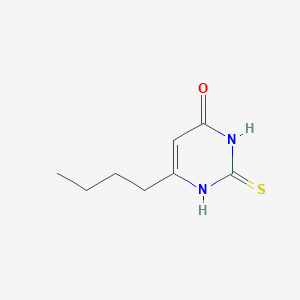
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
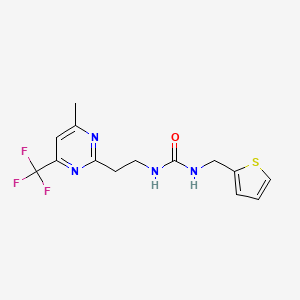
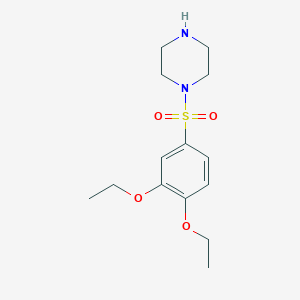
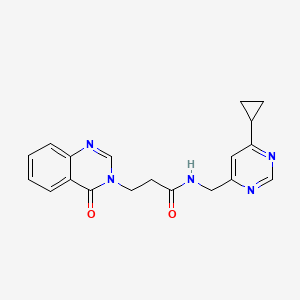
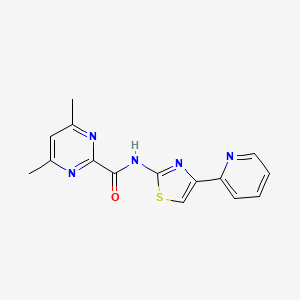
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
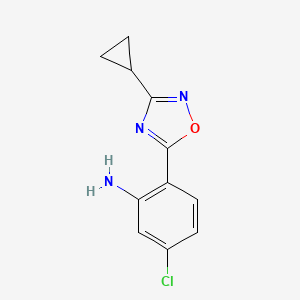
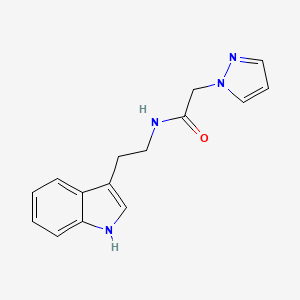
![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)